

# Molecular weight and formula of Methyl 3-amino-5-bromo-2-hydroxybenzoate

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## Compound of Interest

Compound Name: *Methyl 3-amino-5-bromo-2-hydroxybenzoate*

Cat. No.: *B176696*

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## In-Depth Technical Guide: Methyl 3-amino-5-bromo-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**, a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document details its chemical properties, a proven synthesis protocol, and a visual representation of the synthetic workflow.

## Core Compound Properties

**Methyl 3-amino-5-bromo-2-hydroxybenzoate** is a brominated derivative of methyl aminohydroxybenzoate. Its chemical structure and properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>3</sub>	[1][2]
Molecular Weight	246.06 g/mol	[1][2]
CAS Number	141761-82-2	[1][2]
IUPAC Name	methyl 3-amino-5-bromo-2-hydroxybenzoate	[2]

## Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate

A detailed experimental protocol for the synthesis of **Methyl 3-amino-5-bromo-2-hydroxybenzoate** has been reported, involving the reduction of a nitro-substituted precursor. [1]

### Experimental Protocol

Starting Material: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Reagents and Solvents:

- Methanol (MeOH)
- Activated Iron Powder
- Saturated Ammonium Chloride (NH<sub>4</sub>Cl) solution
- Diatomaceous Earth
- Silica Gel (80-100 mesh)

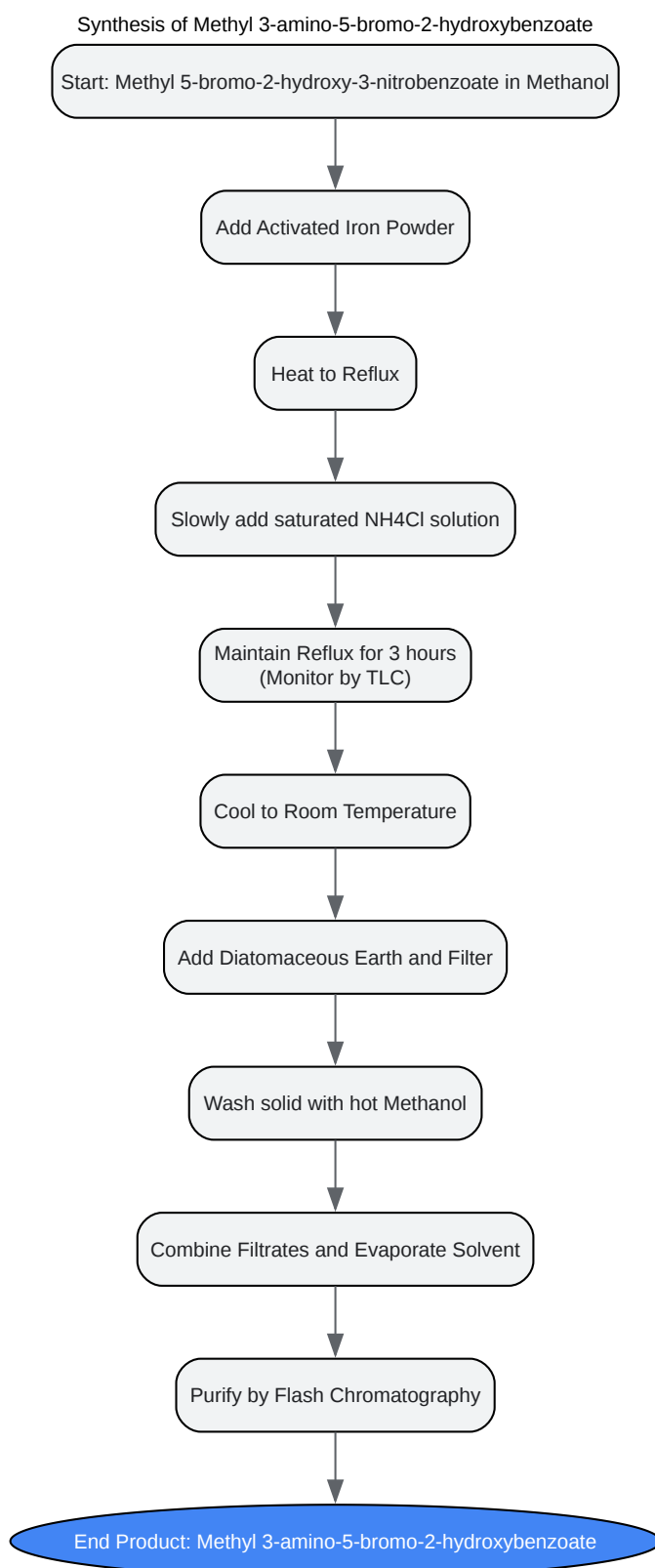
Procedure:

- A mixture of methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) and methanol (1000 mL) is prepared in a suitable reaction vessel.

- Activated iron powder (112 g, 2 mol) is added to the mixture in a single portion.
- The reaction mixture is heated to a gentle reflux.
- A saturated aqueous solution of ammonium chloride (80 g, 1.5 mol) is slowly added dropwise to the refluxing mixture.
- The reaction is maintained at reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- Diatomaceous earth (200 g) is added, and the mixture is filtered to remove solid residues.
- The solid residue is washed thoroughly with hot methanol.
- The filtrates are combined, and the solvent is removed by evaporation under reduced pressure.
- The resulting crude product is purified by flash chromatography on a silica gel column (80-100 mesh) to yield pure **methyl 3-amino-5-bromo-2-hydroxybenzoate**.<sup>[1]</sup>

## Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 3-amino-5-bromo-2-hydroxybenzoate**.



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## References

- 1. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 3-amino-5-bromo-2-hydroxybenzoate | C<sub>8</sub>H<sub>8</sub>BrNO<sub>3</sub> | CID 15665683 - PubChem [pubchem.ncbi.nlm.nih.gov]
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